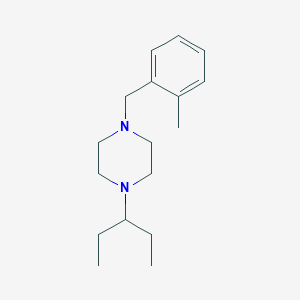![molecular formula C19H20N4O2 B10881147 N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-phenylacetohydrazide](/img/structure/B10881147.png)
N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-phenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~1~-{1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PHENYLACETOHYDRAZIDE is a complex organic compound with a unique structure that combines an indole moiety with a hydrazide group
Métodos De Preparación
The synthesis of N’~1~-{1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PHENYLACETOHYDRAZIDE typically involves multiple steps. One common synthetic route includes the condensation of an indole derivative with a hydrazide under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. .
Aplicaciones Científicas De Investigación
N’~1~-{1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PHENYLACETOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules
Mecanismo De Acción
The mechanism of action of N’~1~-{1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar compounds to N’~1~-{1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PHENYLACETOHYDRAZIDE include other indole derivatives and hydrazides. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example, N,N-dimethyl enaminones are similar in structure but have different applications and reactivity profiles
Propiedades
Fórmula molecular |
C19H20N4O2 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
N-[1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]imino-2-phenylacetamide |
InChI |
InChI=1S/C19H20N4O2/c1-22(2)13-23-16-11-7-6-10-15(16)18(19(23)25)21-20-17(24)12-14-8-4-3-5-9-14/h3-11,25H,12-13H2,1-2H3 |
Clave InChI |
OLHXXKDDEVLBLV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10881069.png)
![(3,4-Dimethoxyphenyl){4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10881074.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(2-methylbenzyl)piperidine-3-carboxamide](/img/structure/B10881075.png)
![2-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether](/img/structure/B10881089.png)
![1-(furan-2-ylmethyl)-4,5-diphenyl-2-{[(E)-piperidin-1-ylmethylidene]amino}-1H-pyrrole-3-carbonitrile](/img/structure/B10881095.png)
![2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate](/img/structure/B10881096.png)
![N'~1~-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-yliden}-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B10881098.png)
![2,6-Dimethoxy-4-{[4-(3-phenoxybenzyl)piperazino]methyl}phenol](/img/structure/B10881100.png)

![2,6-Dimethoxy-4-{[4-(3-methylcyclohexyl)piperazin-1-yl]methyl}phenol](/img/structure/B10881115.png)

![1-(3-Ethoxy-4-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10881126.png)
![Benzyl phenyl[(phenylcarbonyl)amino]acetate](/img/structure/B10881141.png)
![7-benzyl-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10881152.png)
